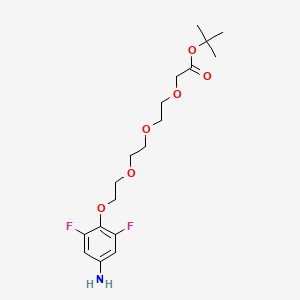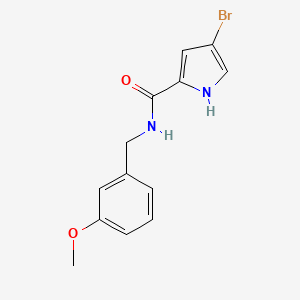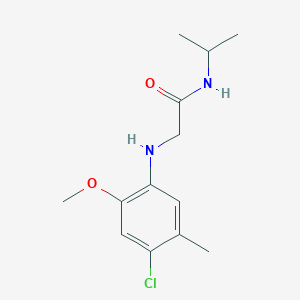![molecular formula C9H11NO B14907405 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Large-scale synthesis often employs photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired product . This method allows for the production of multigram quantities, which is essential for industrial applications.
化学反応の分析
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .
科学的研究の応用
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the design of bioisosteres, which are molecules that mimic the biological activity of other compounds.
作用機序
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This unique structure allows the compound to act as a bioisostere, replacing phenyl rings and other functional groups in drug molecules, thereby improving their pharmacokinetic properties .
類似化合物との比較
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with a cubic structure.
Adamantane: A tricyclic hydrocarbon with a diamond-like structure.
Uniqueness: 4-(Bicyclo[111]pentan-1-yl)-3-oxobutanenitrile stands out due to its combination of the bicyclo[11Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
4-(1-bicyclo[1.1.1]pentanyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C9H11NO/c10-2-1-8(11)6-9-3-7(4-9)5-9/h7H,1,3-6H2 |
InChIキー |
BTNDDYKGSVIOIN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)CC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















